N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide
Description
This compound features a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4 and a thioether-linked 2-(indolin-1-yl)-2-oxoethyl moiety at position 3.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O5S/c1-4-40-23-12-10-22(11-13-23)35-27(18-31-29(37)21-9-14-25(38-2)26(17-21)39-3)32-33-30(35)41-19-28(36)34-16-15-20-7-5-6-8-24(20)34/h5-14,17H,4,15-16,18-19H2,1-3H3,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXBKKKUIOUUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the indolin moiety and methoxy groups enhances its pharmacological profile. The molecular formula is C_{24}H_{28N_4O_4S, with a molecular weight of approximately 460.57 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- The triazole ring is implicated in antitumor activity by inhibiting angiogenesis and inducing apoptosis in cancer cells. Studies have shown that related triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines .
-
Anti-inflammatory Effects :
- Compounds containing indole and triazole moieties are known to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to their anti-inflammatory properties.
- Antimicrobial Activity :
Case Studies and Research Findings
Recent studies have highlighted the biological potential of similar compounds:
- Cytotoxicity Assessment :
- Structure-Activity Relationship (SAR) :
- In Vivo Studies :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of a triazole ring, which is known for its diverse biological activities. The incorporation of indolin and ethoxyphenyl moieties enhances its pharmacological profile. The structure can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the presence of the expected functional groups.
Biological Activities
Research has indicated that compounds containing triazole rings exhibit a wide range of biological activities:
- Anticancer Properties : Triazole derivatives have shown promise in cancer treatment by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that triazole-based compounds can inhibit the growth of Ewing's sarcoma cells, suggesting their potential as anticancer agents .
- Antimicrobial Activity : Compounds similar to N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide have been reported to possess antimicrobial properties against a variety of pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can act as inhibitors of inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .
Therapeutic Applications
The therapeutic potential of this compound may extend to several areas:
Cancer Treatment
The compound's ability to inhibit specific cancer cell lines positions it as a candidate for further development in oncology. Its mechanism of action may involve targeting specific oncogenic pathways or proteins associated with tumor growth.
Antimicrobial Therapy
Given its antimicrobial properties, this compound could be explored as a new therapeutic option against resistant strains of bacteria or fungi. The combination of triazole with indoline structures may enhance efficacy compared to existing treatments.
Neurological Disorders
Research into similar compounds has indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease or Parkinson's disease. The modulation of neuroinflammatory processes is a key area of interest .
Case Studies and Research Findings
Several studies have highlighted the promising applications of compounds related to this compound:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring and thioether group are key sites for nucleophilic substitution. For example:
-
Thioether sulfur : The sulfur atom in the thioether linkage undergoes nucleophilic displacement under basic conditions. In the presence of alkyl halides, this can lead to sulfonium salt formation or displacement by stronger nucleophiles (e.g., amines, thiols) .
-
Triazole ring : The 1,2,4-triazole core facilitates substitution at the N1 or N4 positions. For instance, reaction with methyl iodide yields quaternary ammonium derivatives, altering electronic properties.
Table 1: Substitution Reactions
| Reaction Site | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Thioether (S) | CH₃I | Sulfonium salt | Basic (K₂CO₃), DMF, 60°C | |
| Triazole (N1) | R-X | Alkylated triazole | Polar aprotic solvent, RT |
Oxidation Reactions
The thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity:
-
Controlled oxidation (e.g., H₂O₂, NaIO₄) yields sulfoxide intermediates.
-
Strong oxidants (e.g., mCPBA) convert the thioether to a sulfone, increasing polarity and hydrogen-bonding capacity .
Key Finding : Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies compared to sulfoxides .
Hydrolysis of Amide and Ether Groups
-
Amide bond : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the amide bond, producing carboxylic acid and amine fragments. Stability studies indicate resistance to enzymatic hydrolysis at physiological pH .
-
Ether groups : The ethoxy and methoxy substituents are hydrolyzed under strong acidic conditions (e.g., HBr/AcOH), generating phenolic derivatives .
Cyclization and Rearrangement
Under thermal or photolytic conditions, the compound undergoes intramolecular cyclization:
-
The indolin-1-yl-2-oxoethyl moiety participates in aza-Michael addition with the triazole ring, forming fused bicyclic structures .
-
Mechanism : Base-catalyzed deprotonation initiates nucleophilic attack, followed by ring closure .
Metal-Catalyzed Cross-Coupling
The ethoxyphenyl group enables Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄:
-
Substitution at the para-position of the ethoxyphenyl ring introduces diverse aryl groups, modulating steric and electronic properties .
Reductive Transformations
-
Nitro reduction : If nitro groups are introduced via substitution, catalytic hydrogenation (H₂/Pd-C) converts them to amines .
-
Disulfide formation : Thiol-disulfide exchange reactions are possible if the thioether is converted to a thiol intermediate.
Stability Under Physiological Conditions
Studies on structurally analogous triazole derivatives reveal:
Comparison with Similar Compounds
1,2,4-Triazole Derivatives
- S-Alkylated 1,2,4-Triazoles (Compounds [10–15], ): These derivatives share the triazole-thioether motif. For example, compounds like (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones exhibit thioether linkages formed via alkylation with α-halogenated ketones. Unlike the target compound, these lack indole or benzamide groups but demonstrate how thioether substituents influence tautomerism and stability .
Thiadiazole and Isoxazole Hybrids
- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) :
This hybrid structure combines benzamide with thiadiazole and isoxazole rings. While it lacks a triazole core, its benzamide moiety and aromatic substituents highlight the role of amide groups in modulating electronic properties and biological interactions .
Functional Group Analysis
Benzamide Derivatives
- N-[4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide (878065-05-5, ): This analog features a 4-methoxybenzamide group, contrasting with the target compound’s 3,4-dimethoxy substitution.
Indole and Pyrazole Derivatives
- MET Kinase Inhibitor Analog () :
The compound N-[[4-(4-Ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide shares the 4-ethoxyphenyl-triazole scaffold and thioether linkage. The substitution of indolin-1-yl with dihydropyrazol-thiophene highlights structural flexibility in kinase-targeting motifs .
Physicochemical and Spectral Properties
- Key Observations: The target compound’s IR spectrum would likely show C=O stretches (~1670 cm⁻¹) from benzamide and indolinone, alongside C=S (~1250 cm⁻¹) from the thioether. Its ¹H-NMR would feature aromatic protons (7.3–8.3 ppm) and methoxy/ethoxy signals (3.8–4.3 ppm), similar to analogs in and .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what challenges arise during purification?
The synthesis involves multi-step reactions, starting with the formation of the triazole core. Key steps include:
- Thioether linkage formation : Reacting 2-(indolin-1-yl)-2-oxoethyl thiol with a halogenated triazole intermediate under basic conditions (e.g., cesium carbonate in DMF at 60–80°C) to form the thioether bond .
- Benzamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach 3,4-dimethoxybenzamide to the triazole-methyl group . Challenges : Byproduct formation due to competing reactions at the triazole nitrogen. Purification requires gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol-DMF mixtures .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- NMR : H and C NMR confirm substituent integration and electronic environments (e.g., indolin-1-yl proton signals at δ 3.8–4.2 ppm, triazole methylene protons at δ 4.5–5.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z ~580–600) .
- HPLC : Purity >95% is confirmed using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., IC50_{50}50 variability) be resolved?
Discrepancies may arise from differences in assay conditions (e.g., cell line viability, incubation time). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin).
- Dose-response curves : Perform triplicate experiments with 8–10 concentration points to improve IC accuracy .
- Statistical modeling : Apply ANOVA or nonlinear regression to assess variability sources .
Q. What computational strategies are effective for predicting target interactions and optimizing bioactivity?
- Molecular docking : Use AutoDock Vina to model binding to enzymes like COX-2 or kinases. Key interactions include hydrogen bonding with the triazole ring and hydrophobic contacts with the indolin-1-yl group .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2.0 Å indicates stable complexes) .
- QSAR modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with activity using partial least squares regression .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- pH stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours. Monitor degradation via HPLC; >90% stability at pH 7.4 is ideal for systemic delivery .
- Plasma protein binding : Use equilibrium dialysis to measure binding to albumin (e.g., >80% binding reduces free drug availability) .
- Metabolic stability : Assess hepatic microsomal turnover (e.g., t >60 minutes in rat liver microsomes) to predict clearance rates .
Data Analysis and Experimental Design
Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for derivatives?
- Variation of substituents : Synthesize analogs with modified aryl groups (e.g., 4-ethoxyphenyl → 4-fluorophenyl) or thioether linkers (e.g., replacing indolin-1-yl with pyrrolidinyl) .
- Biological testing : Compare IC values across analogs in enzyme inhibition assays (Table 1).
Table 1: SAR of Triazole Derivatives
| Substituent | Enzyme IC (µM) | Solubility (mg/mL) |
|---|---|---|
| 4-Ethoxyphenyl | 0.45 ± 0.07 | 0.12 |
| 4-Fluorophenyl | 0.78 ± 0.12 | 0.09 |
| 2-Methoxyphenyl | 1.20 ± 0.15 | 0.15 |
- Statistical optimization : Apply Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent ratio) for yield optimization .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Nanoformulation : Prepare PEGylated liposomes (size <200 nm via dynamic light scattering) to improve bioavailability .
Contradiction Resolution
Q. How should conflicting results between enzyme inhibition and cellular efficacy be interpreted?
Discrepancies may stem from off-target effects or poor membrane permeability. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
